1-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-2-{[(4-fluorophenyl)sulfanyl]methyl}-5-methoxy-1,4-dihydropyridin-4-one
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Overview
Description
1-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-2-{[(4-fluorophenyl)sulfanyl]methyl}-5-methoxy-1,4-dihydropyridin-4-one is a complex organic compound that features a combination of fluorophenyl, indolinyl, and methoxypyridinone groups. Compounds with such structures are often studied for their potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-2-{[(4-fluorophenyl)sulfanyl]methyl}-5-methoxy-1,4-dihydropyridin-4-one typically involves multi-step organic reactions. A common approach might include:
Formation of the fluorophenylthio group: This can be achieved by reacting 4-fluorothiophenol with a suitable alkylating agent.
Indolin-1-yl group introduction: This step might involve the reaction of indole with an appropriate electrophile to form the indolin-1-yl group.
Pyridinone ring construction: The pyridinone ring can be synthesized through a series of cyclization reactions involving methoxy-substituted precursors.
Industrial Production Methods
Industrial production of such complex molecules often requires optimization of reaction conditions to maximize yield and purity. This might involve:
Catalysts: Use of specific catalysts to enhance reaction rates.
Solvents: Selection of solvents that favor the desired reaction pathway.
Temperature and Pressure: Control of temperature and pressure to optimize reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur or indolin-1-yl groups.
Reduction: Reduction reactions might target the carbonyl group in the indolin-1-yl moiety.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Nucleophiles such as amines or thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
Synthesis of Derivatives: The compound can be used as a precursor for synthesizing various derivatives with potential biological activities.
Biology
Enzyme Inhibition: Compounds with similar structures are often studied for their ability to inhibit specific enzymes.
Medicine
Drug Development: The compound might be investigated for its potential as a therapeutic agent in treating diseases such as cancer or infections.
Industry
Material Science: The compound could be explored for its properties in creating new materials with specific functionalities.
Mechanism of Action
The mechanism of action of 1-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-2-{[(4-fluorophenyl)sulfanyl]methyl}-5-methoxy-1,4-dihydropyridin-4-one would depend on its specific biological target. Generally, such compounds might:
Bind to Enzymes: Inhibit enzyme activity by binding to the active site.
Interact with Receptors: Modulate receptor activity by acting as agonists or antagonists.
Affect Cellular Pathways: Influence cellular signaling pathways, leading to changes in cell behavior.
Comparison with Similar Compounds
Similar Compounds
- 2-(((4-chlorophenyl)thio)methyl)-1-(2-(indolin-1-yl)-2-oxoethyl)-5-methoxypyridin-4(1H)-one
- 2-(((4-bromophenyl)thio)methyl)-1-(2-(indolin-1-yl)-2-oxoethyl)-5-methoxypyridin-4(1H)-one
Uniqueness
The presence of the fluorophenyl group in 1-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-2-{[(4-fluorophenyl)sulfanyl]methyl}-5-methoxy-1,4-dihydropyridin-4-one might confer unique properties such as increased metabolic stability or specific binding affinity to biological targets.
Properties
IUPAC Name |
1-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]-2-[(4-fluorophenyl)sulfanylmethyl]-5-methoxypyridin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21FN2O3S/c1-29-22-13-25(14-23(28)26-11-10-16-4-2-3-5-20(16)26)18(12-21(22)27)15-30-19-8-6-17(24)7-9-19/h2-9,12-13H,10-11,14-15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FENRSMHHELRQBD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN(C(=CC1=O)CSC2=CC=C(C=C2)F)CC(=O)N3CCC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21FN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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